Synthesis and Characterization of 2-[4-(2-Ethylhexyl)phenoxy]ethanol: A Technical Guide
Synthesis and Characterization of 2-[4-(2-Ethylhexyl)phenoxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol. This document details a plausible synthetic route based on established chemical principles and outlines the expected analytical data for the characterization of the final product.
Synthesis
The synthesis of 2-[4-(2-Ethylhexyl)phenoxy]ethanol can be effectively achieved via the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with a primary alkyl halide. In this case, 4-(2-ethylhexyl)phenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking a 2-haloethanol, such as 2-chloroethanol, to form the desired ether.
Proposed Synthetic Pathway
The reaction proceeds in two main steps:
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Deprotonation of the phenol: 4-(2-Ethylhexyl)phenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to generate the sodium or potassium 4-(2-ethylhexyl)phenoxide salt.
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Nucleophilic substitution: The resulting phenoxide undergoes a nucleophilic substitution reaction (SN2) with 2-chloroethanol to yield 2-[4-(2-Ethylhexyl)phenoxy]ethanol.
Caption: Proposed Williamson ether synthesis pathway for 2-[4-(2-Ethylhexyl)phenoxy]ethanol.
Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of 2-[4-(2-Ethylhexyl)phenoxy]ethanol.
Materials:
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4-(2-Ethylhexyl)phenol
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Sodium hydroxide (NaOH)
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2-Chloroethanol
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Toluene
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
Procedure:
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Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
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Phenoxide Formation: 4-(2-Ethylhexyl)phenol (e.g., 0.1 mol) and a 30% aqueous solution of sodium hydroxide are added to the flask. The mixture is heated to 100-110°C with stirring to form the sodium phenoxide.
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Etherification: 2-Chloroethanol (e.g., 0.11 mol) is added dropwise to the reaction mixture while maintaining the temperature. The reaction is then refluxed for several hours (e.g., 5-7 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with toluene. The organic layer is separated and washed successively with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
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Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 2-[4-(2-Ethylhexyl)phenoxy]ethanol.
Characterization
The synthesized 2-[4-(2-Ethylhexyl)phenoxy]ethanol should be thoroughly characterized to confirm its identity and purity. The following are the expected physical properties and spectral data.
Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties of 2-[4-(2-Ethylhexyl)phenoxy]ethanol obtained from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | 2-[4-(2-ethylhexyl)phenoxy]ethanol |
| CAS Number | 68987-90-6 |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 8 |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 2-[4-(2-Ethylhexyl)phenoxy]ethanol, the following are predicted characteristic spectral data based on the analysis of its chemical structure and comparison with analogous compounds like 2-phenoxyethanol.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 | d | 2H | Aromatic protons (ortho to -OCH₂CH₂OH) |
| ~ 6.8 | d | 2H | Aromatic protons (meta to -OCH₂CH₂OH) |
| ~ 4.0 | t | 2H | -OCH₂CH₂OH |
| ~ 3.9 | t | 2H | -OCH₂CH₂OH |
| ~ 2.5 | d | 2H | Ar-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃ |
| ~ 1.6 | m | 1H | Ar-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃ |
| ~ 1.2-1.4 | m | 8H | -(CH₂)₃CH₃ and -CH₂CH₃ |
| ~ 0.9 | t | 6H | -(CH₂)₃CH₃ and -CH₂CH₃ |
| ~ 2.0-3.0 | br s | 1H | -OH |
2.2.2. 13C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157 | Aromatic C-O |
| ~ 138 | Aromatic C-C(2-ethylhexyl) |
| ~ 129 | Aromatic C-H (meta to -OCH₂CH₂OH) |
| ~ 114 | Aromatic C-H (ortho to -OCH₂CH₂OH) |
| ~ 69 | -OCH₂CH₂OH |
| ~ 61 | -OCH₂CH₂OH |
| ~ 40 | Ar-CH₂-CH |
| ~ 32 | Ar-CH₂-CH |
| ~ 29, 25, 23 | Alkyl chain carbons |
| ~ 14, 11 | Terminal methyl carbons |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 1610, 1510 | Medium | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O-C stretch (asymmetric) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 830 | Strong | p-disubstituted benzene C-H bend |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 250 | [M]⁺, Molecular ion |
| 205 | [M - CH₂CH₂OH]⁺ |
| 133 | [M - C₈H₁₇]⁺ |
| 107 | [C₇H₇O]⁺ (phenoxy fragment) |
| 45 | [CH₂CH₂OH]⁺ |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of 2-[4-(2-Ethylhexyl)phenoxy]ethanol.
Conclusion
This technical guide has outlined a robust and feasible approach for the synthesis and characterization of 2-[4-(2-Ethylhexyl)phenoxy]ethanol. The proposed Williamson ether synthesis is a high-yielding and well-understood reaction suitable for this transformation. The predicted characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the target compound. This information is valuable for professionals in chemical research and drug development who may require this compound as an intermediate or for further investigation.
